molecular formula C35H54O5 B1232413 22beta-Angeloyloxyoleanolic acid CAS No. 13224-63-0

22beta-Angeloyloxyoleanolic acid

Cat. No.: B1232413
CAS No.: 13224-63-0
M. Wt: 554.8 g/mol
InChI Key: BJFLQQFMBZHWKK-LQJUYVCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22beta-Angeloyloxyoleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is found in various plant species, including Lantana camara. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22beta-Angeloyloxyoleanolic acid typically involves the esterification of oleanolic acid with angelic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 22beta-Angeloyloxyoleanolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

22beta-Angeloyloxyoleanolic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 22beta-Angeloyloxyoleanolic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification with angelic acid, which imparts distinct biological activities and chemical properties compared to its parent compound and other similar triterpenoids .

Properties

CAS No.

13224-63-0

Molecular Formula

C35H54O5

Molecular Weight

554.8 g/mol

IUPAC Name

(4R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-27,36H,12-20H2,1-9H3,(H,38,39)/b21-10+/t23-,24?,25-,26+,27-,32+,33-,34-,35+/m1/s1

InChI Key

BJFLQQFMBZHWKK-LQJUYVCFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(=O)O)(C)C

SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)(C)C

Synonyms

22 beta-angeloyloxy-oleanolic acid
lantadene A (reduced)
reduced lantadene A

Origin of Product

United States

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